molecular formula C27H39NO7 B1194897 Tatsiensine CAS No. 86695-18-3

Tatsiensine

Cat. No.: B1194897
CAS No.: 86695-18-3
M. Wt: 489.6 g/mol
InChI Key: AARMMVPNMUKXKI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Tatsiensine involves several steps, starting from naturally occurring precursors. The synthetic routes typically include:

    Extraction from Plant Sources: this compound is primarily extracted from Delphinium pachycentrum Hemsl using organic solvents.

    Chemical Synthesis: The chemical synthesis of this compound involves multiple steps, including the formation of key intermediates through reactions such as esterification, methylation, and cyclization.

Industrial production methods for this compound are not well-documented, as it is mainly used for research purposes. the extraction and purification processes are crucial to obtaining high-purity this compound for scientific studies.

Chemical Reactions Analysis

Tatsiensine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions involving this compound can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Tatsiensine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Tatsiensine involves its interaction with specific molecular targets and pathways. This compound is known to bind to certain proteins and enzymes, modulating their activity. This interaction can lead to various cellular effects, such as inhibition of cell proliferation or induction of apoptosis. The exact molecular targets and pathways involved are still under investigation, but this compound’s effects are believed to be mediated through its diterpenoid alkaloid structure .

Comparison with Similar Compounds

Tatsiensine is compared with other diterpenoid alkaloids, such as:

  • Pachycentine
  • Deacetylswinanine A
  • Siwanine A
  • Deacetylthis compound
  • 6-Deoxydeltamine

These compounds share structural similarities with this compound but differ in their specific functional groups and biological activities. This compound’s uniqueness lies in its specific arrangement of functional groups, which contributes to its distinct chemical reactivity and biological effects .

Properties

IUPAC Name

(14-ethyl-4,6,19-trimethoxy-16-methyl-9,11-dioxa-14-azaheptacyclo[10.7.2.12,5.01,13.03,8.08,12.016,20]docos-17-en-21-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H39NO7/c1-7-28-12-24(3)9-8-18(31-5)26-16-10-15-17(30-4)11-25(19(16)20(15)32-6)27(23(26)28,34-13-33-25)22(21(24)26)35-14(2)29/h8-9,15-23H,7,10-13H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AARMMVPNMUKXKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(C=CC(C34C2C(C5(C31)C6(CC(C7CC4C6C7OC)OC)OCO5)OC(=O)C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H39NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86695-18-3
Record name Tatsiensine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086695183
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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